![molecular formula C18H16N4OS B2728414 3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole CAS No. 1428359-14-1](/img/structure/B2728414.png)
3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Anticancer Activity
This compound has been found to have potent anticancer activity . It has been evaluated for its anticancer effects on a panel of cancer cell lines: MCF-7, HCT116, and HePG-2 . Some of these compounds showed potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays with low resistance .
Enzyme Inhibition
The compound has been found to inhibit three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II . Most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC 50 value range, i.e., 0.3–24 µM .
Synthesis of Pentazolium Anionic Energetic Materials
The compound is used as a precursor in the synthesis of pentazolium anionic energetic materials . The pilot synthesis techniques of this compound were performed based on accessibly lab-leveled method using 10 L and 100 L reactors for scale-up experiments .
Antiparasitic Activity
The compound is known to possess various biological activities such as antiparasitic activity .
Antifungal Activity
The compound also exhibits antifungal activity .
Antimicrobial Activity
In addition to its other biological activities, the compound also has antimicrobial properties .
properties
IUPAC Name |
3,5-dimethyl-4-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-12-15(13(2)23-21-12)11-24-18-17-10-16(14-6-4-3-5-7-14)20-22(17)9-8-19-18/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFFJPRELJLPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-(((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)isoxazole |
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